苯甲酸苄酯-3-氧代环丁烷

描述

Synthesis Analysis

The synthesis of benzocyclobutenes (BCB) has been achieved through palladium-catalyzed C-H activation of methyl groups, which is an efficient catalytic system yielding a variety of substituted BCBs with high efficiency, ranging from 44-92% . This method is particularly significant as it allows for the creation of molecules that are otherwise difficult to access by other methods. The synthesis of benzo[f]isoindole-1,3-dicarboxylates has also been reported, utilizing an I2-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields and is useful for constructing compounds with biological activities . Additionally, a three-component, one-pot synthesis method has been developed for the preparation of novel heterocyclic compounds, including 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and benzopyrido-1,3-oxazole-4-carboxylates, by reacting 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, has been determined by X-ray diffraction, revealing a centrosymmetric molecule indicating a head-to-tail fashion dimerization process . Furthermore, the synthesis of tris(benzocyclobutadieno)benzene, a triangular phenylene with a completely bond-fixed cyclohexatriene ring, has been achieved, showcasing a central benzene ring in this unique form .

Chemical Reactions Analysis

The addition of nitrile oxides to benzocyclobutene has been observed, leading to the formation of 3-aryl-3a, 7b-dihydrobenzo[3,4]cyclobuta[1,2-d]isoxazoles in good yields, which is a novel reaction for 1,3-dipolar cycloaddition to cyclobutadienes . The photodimerization of trans-l-[2-(5-R-benzoxazolyl)]-2-(4-R'-phenyl) ethene has been studied, showing high stereo-selectivity and resistance to oxygen, indicating that the reaction proceeds through an excited singlet state .

Physical and Chemical Properties Analysis

The luminescent properties of yttrium benzene dicarboxylates have been studied, showing a bathochromic shift with respect to the acids and a hypsochromic shift with respect to 1,10-phenanthroline, indicating reasonable pi-pi interactions . The observation of benzocyclobutadiene by flow nuclear magnetic resonance (NMR) has been reported, which is significant due to the molecule's high reactivity and difficulty in studying it under normal conditions .

科学研究应用

合成方法的改进

- 一种改进的合成 3-氧代环丁烷甲酸的方法(苯甲酸苄酯-3-氧代环丁烷的类似物)显示出易操作、成本低等优点,使其适用于大规模制备 (黄彬和张正林,2010)。

在药物合成中的应用

- 据报道,苄基 C-H 键与 CO2 光羧化为 2-芳基丙酸,这是一个涉及苄基自由基的过程。该方法已成功应用于多种药物的合成 (孟庆元等,2019)。

药物研究

- 在药物研究中,已经研究了叔丁酯-3-氧代-2-氧代双环 [2.2.0] 六-5-烯-6-羧酸的连续光流合成,用于扩大顺式-3-(叔丁氧羰基)-2,3,4-d3-环丁烷甲酸的合成,它是各种生物活性化合物的有用构建模块 (T. Yamashita, H. Nishikawa, & T. Kawamoto, 2019)。

催化转化

- 发现苯甲酸酯和碳酸酯在钯或钴催化剂的存在下与各种分子反应。底物的苄基碳上的这种催化转化提供了苄基取代产物,突出了其在化学合成中的潜力 (桑野良一,2009)。

螯合辅助催化

- 已经描述了使用 PhI(OAc)2 作为化学计量氧化剂,通过羧酸对苄基的 sp3 C-H 键进行螯合辅助钯催化的酰氧基化。该方法耐受一系列官能团,扩展了其在有机合成中的用途 (张守辉等,2010)。

安全和危害

When handling Benzyl 3-Oxocyclobutanecarboxylate, one should avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

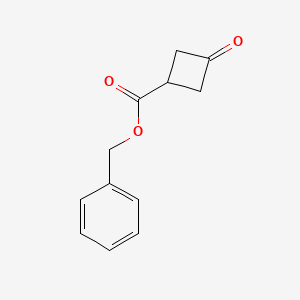

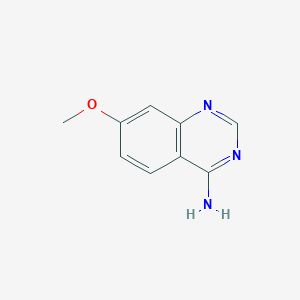

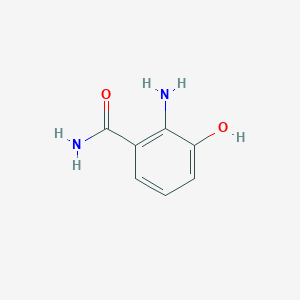

IUPAC Name |

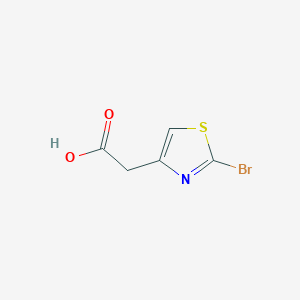

benzyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPYIKNRCXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578694 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-Oxocyclobutanecarboxylate | |

CAS RN |

198995-91-4 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)